
Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbonyl group flanked by two 5-methoxy-2,1-phenylene units, each of which is further bonded to a hydrogen sulfate group. The presence of these functional groups imparts distinct chemical reactivity and potential utility in diverse applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) typically involves the reaction of 5-methoxy-2,1-phenylene derivatives with a carbonyl source under specific conditions. One common method includes the use of a carbonyl chloride derivative, which reacts with the phenylene units in the presence of a suitable base to form the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydrogen sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various derivatives with different functional groups replacing the hydrogen sulfate units.
科学的研究の応用
Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) exerts its effects involves interactions with specific molecular targets. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, while the hydrogen sulfate groups can engage in ionic interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
類似化合物との比較
Similar Compounds
5-Methoxy-2,1-phenylene derivatives: These compounds share the phenylene core but differ in the functional groups attached.
Carbonyl-containing compounds: Compounds with similar carbonyl groups but different substituents.
Hydrogen sulfate derivatives: Compounds with hydrogen sulfate groups attached to different aromatic or aliphatic cores.
Uniqueness
Carbonylbis(5-methoxy-2,1-phenylene) bis(hydrogen sulfate) is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both carbonyl and hydrogen sulfate groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various research and industrial contexts.
特性
CAS番号 |
399030-97-8 |
|---|---|
分子式 |
C15H14O11S2 |
分子量 |
434.4 g/mol |
IUPAC名 |
[5-methoxy-2-(4-methoxy-2-sulfooxybenzoyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C15H14O11S2/c1-23-9-3-5-11(13(7-9)25-27(17,18)19)15(16)12-6-4-10(24-2)8-14(12)26-28(20,21)22/h3-8H,1-2H3,(H,17,18,19)(H,20,21,22) |
InChIキー |
YQWLVNZLLCCPSN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OS(=O)(=O)O)OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


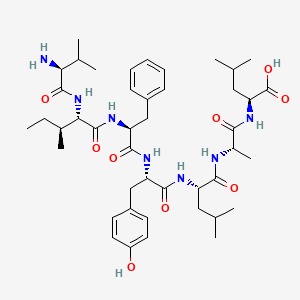
![(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide](/img/structure/B14255856.png)
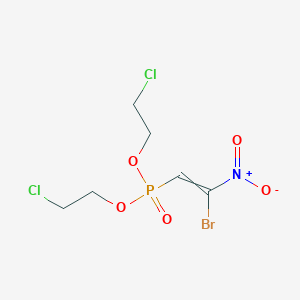

![4-[(1,2-Dichloroethenyl)oxy]but-1-yne](/img/structure/B14255869.png)
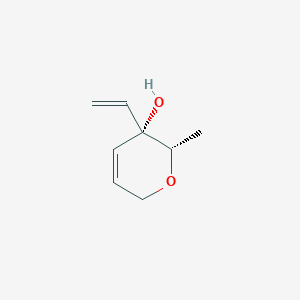
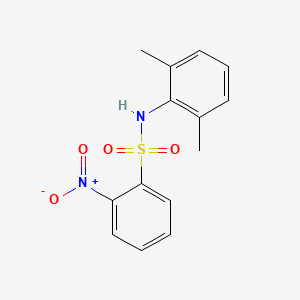
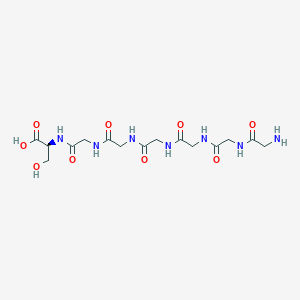
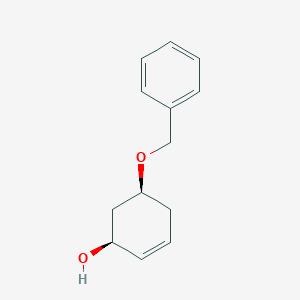
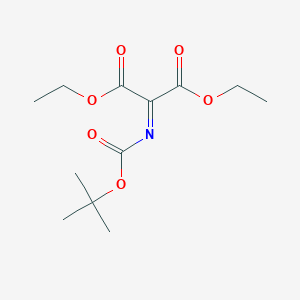
![Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B14255909.png)

![4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14255920.png)

